molecular formula C6H8O2 B075349 1-Acetoxy-1,3-butadiene CAS No. 1515-76-0

1-Acetoxy-1,3-butadiene

Cat. No. B075349
CAS RN: 1515-76-0
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-SNAWJCMRSA-N
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Description

1-Acetoxy-1,3-butadiene, also known as 1,3-Butadienyl acetate, is a compound with the linear formula CH2=CHCH=CHOCOCH3 . It is a mixture of cis and trans forms .


Synthesis Analysis

1-Acetoxy-1,3-butadiene can be generated by a potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride . The product is a mixture of cis and trans forms .


Molecular Structure Analysis

The molecular structure of 1-Acetoxy-1,3-butadiene is CH2=CHCH=CHOCOCH3 . It has a molecular weight of 112.13 .


Chemical Reactions Analysis

1-Acetoxy-1,3-butadiene participates as a 2π or 4π diene in cycloaddition reactions .


Physical And Chemical Properties Analysis

1-Acetoxy-1,3-butadiene is a colorless liquid . It has a boiling point of 60–61°C/40 mmHg and a density of 0.945 g cm−3 .

Scientific Research Applications

Chemical Synthesis

1-Acetoxy-1,3-butadiene (1-ABD) is used in various chemical synthesis processes . It can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride .

Polymer Precursor

Efficient di-functionalizations of 1,3-butadiene provide a straightforward access for the synthesis of various polymer precursors, including adiponitrile, adipaldehyde, and adipic diesters .

Cycloaddition Reactions

1-ABD participates as 2Π or 4Π diene in cycloaddition reactions . This property makes it useful in the synthesis of complex organic molecules.

Enantioselective Diels Alder Reaction

Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves has been reported . This reaction is useful in the synthesis of chiral compounds.

Reaction with Dienophiles

1-ABD is used for the reaction with dienophiles such as maleimides, a juglone, a butyne-1,4-dione and methyl 2-(4-methylphenyl)-2H-azirine-3-carboxylate . These reactions are useful in the synthesis of heterocyclic compounds.

Visible Light Photocatalysis

1-ABD is used in visible light photocatalysis . This application is useful in green chemistry as it reduces the need for high energy inputs.

Intermolecular Oxa-Pictet-Spengler Cyclization

1-ABD is used as a reactant during intermolecular oxa-Pictet-Spengler cyclization . This reaction is useful in the synthesis of tetrahydroisoquinoline derivatives.

Catalyst Development

The development of efficient catalytic systems plays a key role in enabling atom-economic and selective processes . The use of 1-ABD in these processes can help in the development of new catalysts.

Mechanism of Action

Target of Action

1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .

Mode of Action

The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .

Biochemical Pathways

1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .

Pharmacokinetics

It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.

Result of Action

The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.

Action Environment

The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .

Safety and Hazards

1-Acetoxy-1,3-butadiene is classified as a flammable liquid and is reputed to be toxic . It should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols .

Future Directions

Future research on 1-Acetoxy-1,3-butadiene could focus on improving the understanding of its metabolism and pharmacokinetics, particularly in relation to repeated and pulse exposures . Further studies could also explore new and advanced systems for its industrial application .

properties

IUPAC Name

[(1E)-buta-1,3-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQBXHZBNUXGJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189208
Record name 1,3-Butadienyl acetate, (1E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetoxy-1,3-butadiene

CAS RN

1515-76-0, 35694-20-3
Record name 1,3-Butadienyl acetate
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Record name 1,3-Butadienyl acetate, (1E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Butadienyl acetate, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189208
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Record name 1,3-butadienyl acetate
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Record name 1,3-BUTADIENYL ACETATE, (1E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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